molecular formula C7H5F2NO2 B3320162 4-(Difluoromethyl)nicotinic acid CAS No. 1211590-78-1

4-(Difluoromethyl)nicotinic acid

Cat. No.: B3320162
CAS No.: 1211590-78-1
M. Wt: 173.12
InChI Key: AYGUXDGGUSETLW-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)nicotinic acid is a chemical compound characterized by the presence of a difluoromethyl group attached to the nicotinic acid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(Difluoromethyl)nicotinic acid typically involves the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as starting materials. The reaction proceeds through a series of steps, including acylation, cyclization, and hydrolysis . The reaction conditions often involve temperatures ranging from -10°C to 100°C and the use of bases for hydrolysis .

Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. These methods utilize readily available raw materials and straightforward purification processes, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific catalysts .

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

4-(Difluoromethyl)nicotinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 4-(Difluoromethyl)nicotinic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its trifluoromethyl counterparts.

Properties

IUPAC Name

4-(difluoromethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-6(9)4-1-2-10-3-5(4)7(11)12/h1-3,6H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGUXDGGUSETLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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